2,2,7,7-Tetramethyl-1,4-diazepan-5-one
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Overview
Description
2,2,7,7-Tetramethyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol It is characterized by its unique structure, which includes a diazepane ring substituted with four methyl groups
Preparation Methods
The synthesis of 2,2,7,7-Tetramethyl-1,4-diazepan-5-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to facilitate the formation of the diazepane ring . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,7,7-Tetramethyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,7,7-Tetramethyl-1,4-diazepan-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,7,7-Tetramethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,2,7,7-Tetramethyl-1,4-diazepan-5-one can be compared with other similar compounds, such as:
1,4-Diazepane: A simpler analog without the methyl substitutions.
2,2,6,6-Tetramethylpiperidine: Another cyclic amine with similar steric properties.
2,2,5,5-Tetramethylimidazolidin-4-one: A structurally related compound with different ring size and functional groups. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.
Properties
IUPAC Name |
2,2,7,7-tetramethyl-1,4-diazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-8(2)5-7(12)10-6-9(3,4)11-8/h11H,5-6H2,1-4H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVUCJZQNJSHIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NCC(N1)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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